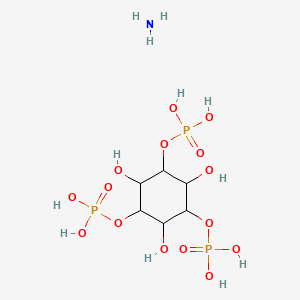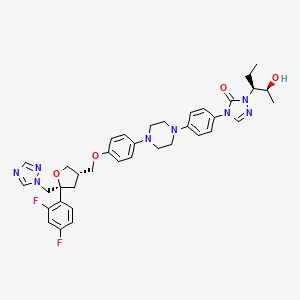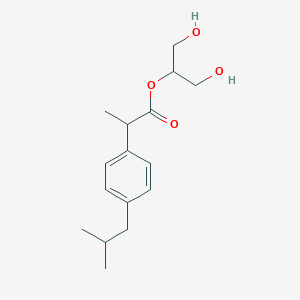
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate
Descripción general
Descripción
“1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate” is an impurity of Ibuprofen, a commonly employed nonsteroidal anti-inflammatory drug (NSAID) for treating pain, reducing fever and treating inflammation .
Molecular Structure Analysis
The molecular formula of “1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate” is C16H24O4 . The molecular weight is 280.36 g/mol.Aplicaciones Científicas De Investigación
Biotechnology and Biofuel Production
Research into microbial production of propanol, a compound related to the structural elements of "1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate", highlights the interest in using microbes for the production of biofuels and chemical precursors from renewable resources. This approach is seen as a promising avenue for producing value-added molecules such as alcohols, which can be used as biofuel components or chemical synthesis precursors. Optimization of fermentation conditions and the development of synthetic pathways in host organisms are key areas of focus to improve yields and process performance for industrial relevance (T. Walther & J. François, 2016).
Environmental Science
The environmental fate and sorption behavior of similar compounds, particularly in the context of pollution and endocrine-disrupting effects, are areas of significant research interest. Studies on the degradation products of alkylphenol ethoxylates (APEs) and their persistence in environmental media indicate widespread concern. These studies often focus on understanding the mechanisms of degradation, environmental partitioning, and impacts on wildlife and human health, which could be relevant to the environmental management of related compounds (G. Ying, B. Williams & R. Kookana, 2002).
Materials Science
In the realm of materials science, the development of biocompatible materials for medical applications is a burgeoning field. Research into polyhydroxyalkanoates (PHAs), for example, highlights the potential of these biologically derived polymers for creating functional medical devices and implants due to their biocompatibility and customizable physical and chemical properties. Surface modifications and integration with nanotechnology are explored to enhance the functionality of these materials in biological environments, indicating a methodology that could potentially apply to derivatives of "1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate" for biomedical applications (J. Chai et al., 2020).
Mecanismo De Acción
As an impurity of Ibuprofen , the mechanism of action of “1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate” is not well-defined. Ibuprofen itself works by inhibiting the production of prostaglandins, substances that the body releases in response to illness and injury. Prostaglandins cause pain and swelling, or inflammation.
Propiedades
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-15(9-17)10-18/h4-7,11-12,15,17-18H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDPPMICFQBEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)
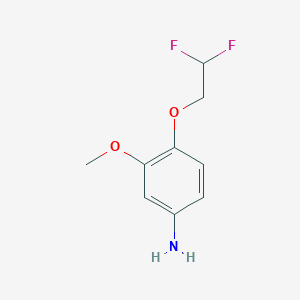

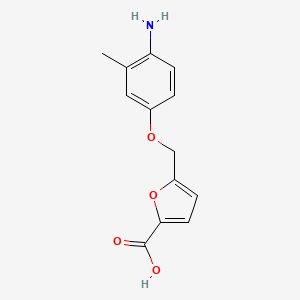
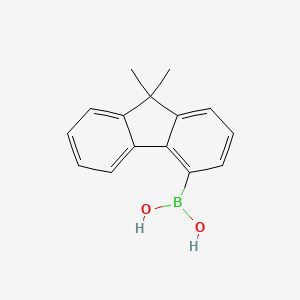
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)
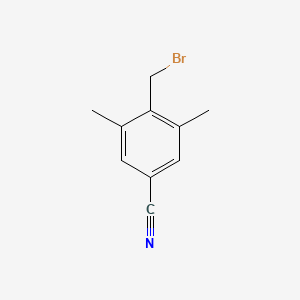
![Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-](/img/structure/B3093566.png)
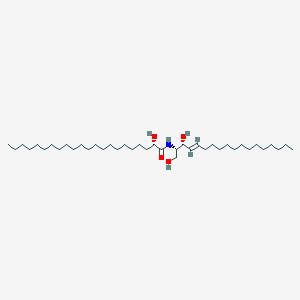
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
